3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide is a complex organic compound featuring a pyrazole ring, a spirochromene structure, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Spirochromene Formation: The spirochromene structure is often formed through a cyclization reaction involving a chromene precursor and a suitable nucleophile.
Amide Bond Formation: The final step involves coupling the pyrazole and spirochromene intermediates with a propanamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the spirochromene structure, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or spirochromene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted derivatives at the nitrogen or carbon atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity and potential bioactivity.
Medicine
Medicinally, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the spirochromene structure might provide rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol: Similar in structure but lacks the spirochromene and amide functionalities.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Contains a pyrazole ring but differs in the attached functional groups and overall structure.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide is unique due to its combination of a pyrazole ring, spirochromene structure, and propanamide group
This detailed overview should provide a comprehensive understanding of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpropanamide, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-16(15(2)24-23-14)7-8-20(25)22-18-13-21(9-11-26-12-10-21)27-19-6-4-3-5-17(18)19/h3-6,18H,7-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKJIBZBSQIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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